(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanol
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Overview
Description
(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a phenyl ring, with a methanol group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a benzyloxy-substituted phenyl compound using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical conditions . The reaction conditions often require the use of a catalyst and a suitable solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: The benzyloxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It can serve as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzyloxy group may facilitate binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
- (2-(Benzyloxy)-5-(trifluoromethyl)phenyl)methanol
- (2-(Benzyloxy)-3-(trifluoromethyl)phenyl)methanol
- (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)ethanol
Comparison: Compared to its analogs, (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanol exhibits unique properties due to the specific positioning of the trifluoromethyl group. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13F3O2 |
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Molecular Weight |
282.26 g/mol |
IUPAC Name |
[2-phenylmethoxy-4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)13-7-6-12(9-19)14(8-13)20-10-11-4-2-1-3-5-11/h1-8,19H,9-10H2 |
InChI Key |
ZVGZOXDGFODMRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)CO |
Origin of Product |
United States |
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